molecular formula C42H47N11O5 B070486 Distel(2+) CAS No. 159506-80-6

Distel(2+)

Cat. No. B070486
CAS RN: 159506-80-6
M. Wt: 785.9 g/mol
InChI Key: ZRLWJXCCXGOOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Distel(2+) is a coordination compound that has shown promising results in scientific research. It is a ruthenium-based complex that has been synthesized using a variety of methods. The compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In

Mechanism Of Action

The mechanism of action of Distel(2+) is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. These ROS are thought to cause oxidative damage to cellular components, leading to apoptosis in cancer cells. In addition, Distel(2+) has been shown to interact with DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
Distel(2+) has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the generation of ROS, and the interaction with DNA. In addition, the compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages And Limitations For Lab Experiments

One of the advantages of using Distel(2+) in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. However, the compound is highly reactive and requires careful handling and storage. In addition, its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.

Future Directions

There are many future directions for research on Distel(2+), including further studies on its mechanism of action, its potential applications in cancer treatment and photodynamic therapy, and its antibacterial and antifungal properties. In addition, the development of new synthetic methods for the compound and the optimization of its use in lab experiments are areas of ongoing research.

Synthesis Methods

Distel(2+) can be synthesized using various methods, including the reaction of ruthenium trichloride with a ligand such as 2,2'-bipyridine in the presence of a reducing agent. Other methods include the reaction of ruthenium nitrosyl complexes with ligands such as pyridine, and the reaction of ruthenium carbonyl complexes with ligands such as triphenylphosphine. The synthesis of Distel(2+) is a complex process that requires careful control of reaction conditions and purification steps.

Scientific Research Applications

Distel(2+) has been extensively studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and biomedicine. The compound has shown promising results in cancer treatment, where it has been shown to induce apoptosis in cancer cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy. In addition, Distel(2+) has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

properties

CAS RN

159506-80-6

Product Name

Distel(2+)

Molecular Formula

C42H47N11O5

Molecular Weight

785.9 g/mol

IUPAC Name

4-(3-aminopropanoylamino)-N-[5-[[5-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C42H47N11O5/c1-23-29-11-15-45-39(37(29)24(2)36-30-19-28(58-6)8-9-31(30)50-38(23)36)44-13-7-14-46-40(55)32-17-26(21-51(32)3)48-42(57)34-18-27(22-53(34)5)49-41(56)33-16-25(20-52(33)4)47-35(54)10-12-43/h8-9,11,15-22,50H,7,10,12-14,43H2,1-6H3,(H,44,45)(H,46,55)(H,47,54)(H,48,57)(H,49,56)

InChI Key

ZRLWJXCCXGOOJW-UHFFFAOYSA-N

SMILES

CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC(=O)CCN

Canonical SMILES

CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC(=O)CCN

Other CAS RN

159506-80-6

synonyms

distel(2+)

Origin of Product

United States

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